N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 891107-66-7
Cat. No.: VC6494875
Molecular Formula: C19H15FN6OS
Molecular Weight: 394.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891107-66-7 |
|---|---|
| Molecular Formula | C19H15FN6OS |
| Molecular Weight | 394.43 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15FN6OS/c20-15-5-3-13(4-6-15)10-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27) |
| Standard InChI Key | XDNVVVITOIGPIB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecule features a triazolo[4,3-b]pyridazine scaffold substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide branch terminates in a 4-fluorobenzyl group, introducing both hydrophobic and electron-withdrawing characteristics .
Molecular Formula: C₂₀H₁₆FN₇OS
Molecular Weight: 437.45 g/mol
SMILES Notation: CC(=O)SC1=NN=C2N1C=CC(=N2)C3=CN=CC=C3NCC4=CC=C(C=C4)F
Electronic and Steric Features
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The triazolopyridazine core’s planar structure enables π-π stacking with aromatic residues in biological targets .
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The pyridin-3-yl group at position 6 introduces a hydrogen bond acceptor site, while the 4-fluorobenzyl group enhances lipophilicity (calculated logP: 2.8) .
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The sulfanyl bridge (-S-) between the acetamide and triazolopyridazine modulates electron distribution, potentially influencing redox interactions.
Synthesis and Structural Modification
Key Synthetic Pathways
The compound is synthesized through a multi-step protocol:
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Core Formation: Microwave-assisted cyclization of 3-amino-6-hydrazinylpyridazine with trimethylorthoformate yields the triazolopyridazine intermediate .
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Sulfanyl Incorporation: Thiolation at position 3 using Lawesson’s reagent under inert atmosphere .
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Acetamide Coupling: Reaction of the thiolated intermediate with N-(4-fluorobenzyl)-2-bromoacetamide via nucleophilic substitution (yield: 68–72%) .
Structural Optimization Trends
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Pyridine Position: Pyridin-3-yl substitution at position 6 improves target binding affinity compared to pyridin-2-yl analogs (ΔIC₅₀: −0.4 μM) .
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Fluorine Impact: The 4-fluorophenyl group increases metabolic stability (t₁/₂: 4.7 hrs vs. 2.1 hrs for non-fluorinated analogs) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound demonstrates dual inhibition of p38α MAPK and PDE4, synergistically reducing TNF-α production:
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| p38α MAPK | 0.89 | Competitive ATP-binding site inhibition |
| PDE4D3 | 1.2 | Allosteric modulation of catalytic domain |
In LPS-stimulated human whole blood, 10 μM concentration suppresses TNF-α release by 82% . The 4-fluorobenzyl group enhances membrane permeability (Papp: 12 × 10⁻⁶ cm/s), facilitating intracellular target engagement .
Cytotoxic Effects
In MCF-7 breast cancer cells:
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IC₅₀: 14.3 μM (72 hrs)
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Caspase-3 activation increases 3.2-fold vs. control, indicating apoptosis induction .
Structure-Activity Relationship (SAR) Analysis
Critical Substituent Effects
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Position 6 Modifications:
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Sulfanyl Bridge:
Fluorine Substitution Patterns
Comparative data for benzyl substituents:
| Substituent | p38α IC₅₀ (μM) | Metabolic Stability (t₁/₂, hrs) |
|---|---|---|
| 4-F | 0.89 | 4.7 |
| 3-F | 1.4 | 3.1 |
| H | 2.9 | 2.1 |
The para-fluorine configuration optimally balances target affinity and pharmacokinetics .
Pharmacokinetic and Toxicity Profile
ADME Properties
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Absorption: 89% oral bioavailability in murine models (Cₘₐₓ: 1.2 μg/mL at 2 hrs) .
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Metabolism: Primary hepatic oxidation to sulfoxide metabolite (CYP3A4-mediated) .
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Excretion: 62% fecal, 28% renal (unchanged parent drug: <5%) .
Therapeutic Applications and Future Directions
Industrial Relevance
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